tert-Butyl 2,4-dichloro-3-oxobutyrate
Description
tert-Butyl 2,4-dichloro-3-oxobutyrate: is an organic compound with the molecular formula C8H12Cl2O3 and a molecular weight of 227.09 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group, two chlorine atoms, and a ketone functional group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
CAS No. |
85153-48-6 |
|---|---|
Molecular Formula |
C8H12Cl2O3 |
Molecular Weight |
227.08 g/mol |
IUPAC Name |
tert-butyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C8H12Cl2O3/c1-8(2,3)13-7(12)6(10)5(11)4-9/h6H,4H2,1-3H3 |
InChI Key |
UHHZHVDHAQZWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with Diketene
One efficient method for synthesizing tert-butyl 2,4-dichloro-3-oxobutyrate involves the reaction of tert-butyl alcohol with diketene in the presence of a catalyst such as 4-(tertiary amino)pyridine. This method is advantageous due to its mild reaction conditions and high purity yields.
-
- tert-butyl alcohol
- Diketene
- Catalyst: 4-(tertiary amino)pyridine
-
- Temperature: Ambient (no external heating required)
- Time: Typically between 5 minutes to several hours depending on the desired yield.
Yield: High purity and yield (up to 72.7% reported) without the need for extensive purification processes like distillation.
Hydrolysis of Alkyl Esters
Another method involves hydrolyzing alkyl esters derived from diketene reactions. This process can be performed under acidic conditions to facilitate the formation of the desired compound.
-
- Alkyl ester (derived from diketene)
- Concentrated hydrochloric acid
- Solvent: Glacial acetic acid
-
- Temperature: Maintained between 100°C to 110°C during hydrolysis.
Yield: The process typically results in moderate yields, which can be improved by optimizing reaction times and concentrations.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|
| Reaction with Diketene | tert-butyl alcohol, diketene | Ambient temperature | Up to 72.7% | High purity, no extensive purification needed |
| Hydrolysis of Alkyl Esters | Alkyl ester, HCl | 100°C to 110°C | Moderate | Requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,4-dichloro-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating (50-70°C).
Reduction: Sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or diethyl ether, and low temperatures (0-25°C).
Major Products:
Substitution: Formation of substituted derivatives with new functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
tert-Butyl 2,4-dichloro-3-oxobutyrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dichloro-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in various chemical reactions. These reactions can lead to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
tert-Butyl 2,4-dichloro-3-oxobutyrate can be compared with other similar compounds, such as:
tert-Butyl 2,4-dichloro-3-oxopentanoate: Similar structure but with an additional carbon atom in the chain.
tert-Butyl 2,4-dichloro-3-oxobutanoate: Similar structure but with a different arrangement of functional groups.
tert-Butyl 2,4-dichloro-3-oxopropanoate: Similar structure but with a shorter carbon chain.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Biological Activity
tert-Butyl 2,4-dichloro-3-oxobutyrate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl esters with dichloroacetyl chloride in the presence of a base. This method has been optimized to yield high purity and yield of the desired compound, which can then be evaluated for biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown its efficacy in inhibiting the growth of breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells (MCF-10A) from similar effects. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.
Table 1: Summary of Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| SK-BR-3 | 12 | Inhibition of cell proliferation |
| MDA-MB-231 | 10 | Modulation of signaling pathways |
| MCF-10A (Control) | >50 | No significant effect |
The biological activity of this compound is attributed to its ability to interfere with cellular processes critical for tumor growth. Key findings include:
- Inhibition of DNA Topoisomerases : This compound has been shown to inhibit topoisomerase enzymes that are essential for DNA replication and transcription, leading to increased DNA damage in cancer cells.
- Modulation of Kinase Activity : It affects various kinase pathways that regulate cell cycle progression and survival, thereby promoting apoptosis in malignant cells.
Case Studies
One notable study conducted by demonstrated the compound's effectiveness in a preclinical model where it significantly reduced tumor size in xenograft models. The study highlighted the importance of dose optimization and timing in administration to maximize therapeutic outcomes while minimizing side effects.
Another investigation focused on the pharmacokinetics and bioavailability of this compound. Results indicated that modifications to the compound's structure could enhance its membrane permeability and overall bioavailability, suggesting avenues for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
